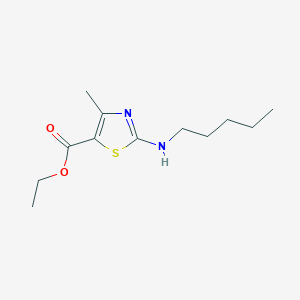

![molecular formula C15H17N3O B2427771 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1274576-82-7](/img/structure/B2427771.png)

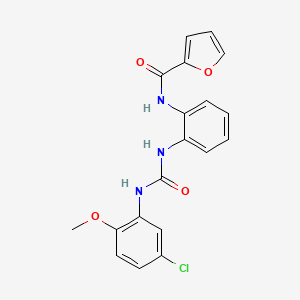

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule that contains a bicyclic structure and a quinoxalinyl functional group. Quinoxaline is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It’s often used in the synthesis of dyes, pharmaceuticals, and antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For instance, the presence of the hydroxyl (-OH) group might make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Antimicrobial and Anticancer Applications

A novel series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones demonstrated significant antimicrobial and anticancer properties. These compounds, derived from quinoxalin-2-yl analogues, showed excellent antibacterial activity comparable to ampicillin and potential anticancer activity against HeLa cells, suggesting their promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Antibacterial Agents

Quinolone and naphthyridine antibacterial agents, including derivatives of 3-amino-8-azabicyclo[3.2.1]octanes, were prepared and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These studies revealed that these compounds are nearly equipotent to the parent 7-piperazinyl analogues, indicating their potential as effective antibacterial agents (Kiely et al., 1991).

Synthesis of Muscarinic Receptor Agonists

A series of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides were synthesized and evaluated for their serotonin 5-HT4 receptor agonistic activity. Among these compounds, one demonstrated potent activity and high selectivity for the serotonin 5-HT4 receptor, suggesting its utility in enhancing gastrointestinal motility (Suzuki et al., 2001).

Building Blocks for Pharmaceutical Chemicals

(R)-3-Quinuclidinol is highlighted as a valuable building block in the synthesis of muscarine M1 and M3 agonists, as well as muscarine M3 antagonists, showcasing its importance in the treatment of Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. This underscores the versatility and critical role of quinuclidinol derivatives in medicinal chemistry (Chavakula et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

8-quinoxalin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-9-16-13-3-1-2-4-14(13)17-15/h1-4,9-12,19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABUSAAUYHDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=NC4=CC=CC=C4N=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

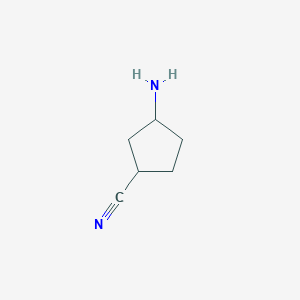

![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)

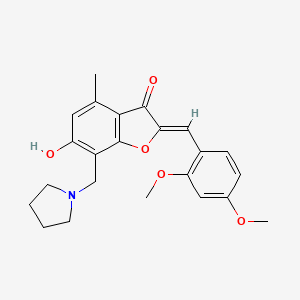

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

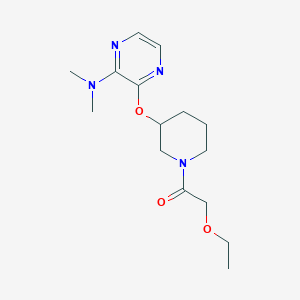

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)